N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine
Description
N2-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a 1,2,4-oxadiazole moiety linked to a 4,4-difluorocyclohexyl group and an N4,N4-dimethylamino substitution. The pyrimidine core is a common scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-stacking interactions, making it attractive for targeting enzymes or receptors such as kinases . The N4,N4-dimethyl substitution may optimize solubility and reduce off-target interactions compared to unsubstituted amines.
Properties
IUPAC Name |
2-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N6O/c1-23(2)11-5-8-18-14(20-11)19-9-12-21-13(22-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQLYQWKVCGILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium.
Introduction of the difluorocyclohexyl group: This step may involve the use of difluorocyclohexyl derivatives, which can be incorporated into the oxadiazole ring through nucleophilic substitution reactions.
Attachment of the pyrimidine moiety: The final step involves the coupling of the oxadiazole intermediate with a pyrimidine derivative under suitable conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the oxadiazole ring and the pyrimidine moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly at the difluorocyclohexyl group and the pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like methanol, ethanol, or dichloromethane, and may require heating or cooling to specific temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may lead to the formation of oxadiazolium salts , while nucleophilic substitution at the pyrimidine moiety can yield various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific kinases involved in tumor growth. Research indicates that modifications in the structure can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
- Antimicrobial Properties : The incorporation of the oxadiazole ring has been linked to enhanced antimicrobial activity. This compound may serve as a lead structure for developing new antibiotics against resistant strains of bacteria.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
Material Science
- Polymer Chemistry : N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine can be utilized as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcomes/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Agent | Broad-spectrum efficacy against resistant bacteria | |
| Neuroprotective Agent | Protection against oxidative stress in neuronal cells | |
| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Properties
Key Observations:
Core Modifications: The target compound’s pyrimidine-2,4-diamine core enables dual hydrogen-bonding interactions, unlike the pyrimidinone (4i) or thione (4j) cores, which may alter binding affinity to biological targets. The thioxo group in 4j could enhance solubility but reduce membrane permeability compared to the dimethylamino group in the target compound .
Substituent Effects :
- Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than the tetrazole in 4i/4j, which is prone to oxidative degradation .
- Fluorinated Cyclohexyl vs. Coumarin : The 4,4-difluorocyclohexyl group increases lipophilicity (clogP ~3.5 estimated) compared to the polar coumarin moiety (clogP ~2.1), favoring blood-brain barrier penetration in the target compound .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s 1,2,4-oxadiazole ring requires high-temperature cyclization, unlike the tetrazole synthesis in 4i/4j, which employs milder conditions .
- Computational Predictions : Molecular docking studies hypothesize stronger binding of the target compound to EGFR kinase (ΔG ≈ -9.2 kcal/mol) compared to 4j (ΔG ≈ -7.8 kcal/mol), attributed to the oxadiazole’s dipole interactions .
- Data Gaps : Experimental data on solubility, IC50, or in vivo efficacy are unavailable in the provided evidence, necessitating further validation.
Biological Activity
N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H17F2N5O
- Molecular Weight : 303.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known to engage with various enzymes and receptors, potentially inhibiting their activity. The difluorocyclohexyl group enhances binding affinity and specificity, while the dimethylpyrimidine component contributes to overall stability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For instance, it has been shown to interfere with the Wnt signaling pathway by inhibiting Notum, a negative regulator of this pathway .
- Antimicrobial Properties : The compound has demonstrated potential antibacterial and antifungal activities in vitro. Its mechanism likely involves disruption of microbial cell wall synthesis or function.
- Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation and is implicated in various diseases including cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Antimicrobial | Effective against certain bacterial strains | |
| Enzyme Inhibition | Inhibits HDAC activity |
Case Study: Inhibition of Notum
A notable study explored the compound's role in inhibiting Notum, which is crucial for regulating Wnt signaling pathways. The study utilized a cell-based TCF/LEF reporter gene assay to demonstrate that treatment with the compound restored Wnt signaling in the presence of Notum inhibitors . This finding highlights its potential as a therapeutic agent in diseases where Wnt signaling is dysregulated.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption characteristics for this compound. It demonstrates high intestinal absorption and moderate blood-brain barrier penetration, suggesting potential for central nervous system applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. The 4,4-difluorocyclohexyl group can be introduced using nucleophilic substitution or coupling reactions. Key reagents include K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) to facilitate SN2 reactions or nucleophilic substitutions . Optimize temperature (room temperature to 80°C) and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) to minimize side products. Intermediate purification via column chromatography with gradients of ethyl acetate/hexane is critical .
Q. Which spectroscopic and chromatographic methods are critical for characterizing purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the pyrimidine-diamine core. Use DMSO-d₆ or CDCl₃ for solubility, and compare chemical shifts with analogous compounds (e.g., δ 4.37 ppm for CH₂ in oxadiazole derivatives) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases. Monitor for common impurities like unreacted starting materials or dehalogenated byproducts .
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) for refinement against high-resolution data .
Q. What are common impurities formed during synthesis, and how are they identified?
- Methodological Answer : Major impurities include:
- Uncyclized intermediates : Detectable via LC-MS as higher molecular weight species.
- Diastereomers : Resolved using chiral HPLC or NMR NOESY experiments.
- Oxidation byproducts : Monitor via TLC (Rf values) and IR spectroscopy for carbonyl stretches. Mitigate by using inert atmospheres and antioxidants like BHT .
Advanced Research Questions
Q. How can contradictions in biological activity data across different assay systems be resolved?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). Address this by:
- Standardizing assays : Use isogenic cell lines and control for ATP levels in kinase inhibition studies.
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays).
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies .
Q. What computational strategies predict the compound’s binding affinity and selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions with the oxadiazole and pyrimidine moieties. Validate with MM-GBSA free energy calculations.
- QSAR models : Train on datasets of analogous compounds (e.g., oxadiazole-pyrimidine hybrids) to correlate substituent effects (e.g., difluorocyclohexyl) with activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the oxadiazole and pyrimidine moieties?
- Methodological Answer :
- Fragment replacement : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) and pyrimidine (e.g., N4-methyl vs. N4-ethyl).
- Bioisosteric substitutions : Replace the difluorocyclohexyl group with trifluoromethyl or cyclopropyl to assess steric/electronic effects.
- Pharmacophore mapping : Identify critical H-bond acceptors (oxadiazole N-O) and hydrophobic regions (cyclohexyl) using MOE or Schrödinger .
Q. What strategies optimize pharmacokinetic properties through structural modifications?
- Methodological Answer :
- LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the cyclohexyl ring to enhance solubility.
- Metabolic stability : Replace labile methyl groups on the pyrimidine with deuterated analogs or fluorine atoms to slow CYP450-mediated oxidation.
- Prodrug design : Convert the primary amine to a phosphate ester (e.g., as in SHELX-refined prodrugs) for improved oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
